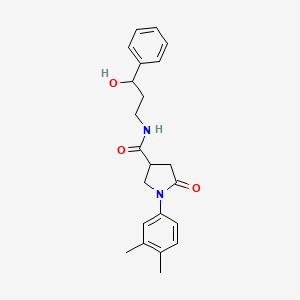
1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-Dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against multidrug-resistant pathogens. The compound's structure was modified to enhance its activity against Gram-positive bacteria and fungi.
Key Findings:
- The compound showed promising in vitro activity against strains such as Staphylococcus aureus and Candida auris.
- Structure-activity relationship (SAR) studies indicated that modifications on the phenyl rings significantly influenced antimicrobial efficacy .
Anticancer Activity
The anticancer potential of the compound has been explored using various cancer cell lines. In particular, it has shown effectiveness in inhibiting the proliferation of lung cancer cells.
Case Study:
In a study involving A549 human lung cancer cells, the compound exhibited cytotoxic effects, leading to reduced cell viability. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Data Table: Biological Activity Summary
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Cell Cycle Arrest : The compound has been shown to cause G0/G1 phase arrest in cancer cells, preventing further proliferation .
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-8-9-19(12-16(15)2)24-14-18(13-21(24)26)22(27)23-11-10-20(25)17-6-4-3-5-7-17/h3-9,12,18,20,25H,10-11,13-14H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOTXOGLYNJXON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC(C3=CC=CC=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













